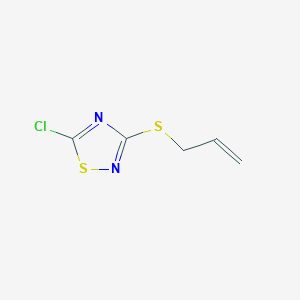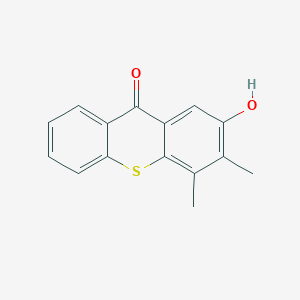
1,3-Dioxolane,2-(5-hexynyl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane,2-(5-hexynyl)-(9ci) is an organic compound that belongs to the class of ketals. Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups. This compound is particularly interesting due to its unique structure, which combines an alkyne and a ketal functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptan-1-yne-7-one ethylene ketal typically involves the reaction of heptan-1-yne-7-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the ketal. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of heptan-1-yne-7-one ethylene ketal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane,2-(5-hexynyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The ketal group can be reduced to form a diol.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted alkynes and ketals.
Applications De Recherche Scientifique
1,3-Dioxolane,2-(5-hexynyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a protecting group for ketones in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and polymers.
Mécanisme D'action
The mechanism of action of heptan-1-yne-7-one ethylene ketal involves the protection of the carbonyl group through the formation of a ketal. This protection prevents the carbonyl group from participating in unwanted side reactions, allowing for selective reactions at other functional groups. The ketal can be deprotected under acidic conditions to regenerate the carbonyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanone ethylene ketal
- Cyclopentanone ethylene ketal
- Acetone ethylene ketal
Uniqueness
1,3-Dioxolane,2-(5-hexynyl)-(9ci) is unique due to the presence of both an alkyne and a ketal functional group. This combination allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-hex-5-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-9-10-7-8-11-9/h1,9H,3-8H2 |
Clé InChI |
KZNCQZNOTJVHDZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















